molecular formula C10H10ClNO4 B1311650 4-Acetamido-5-chloro-2-methoxybenzoic acid CAS No. 24201-13-6

4-Acetamido-5-chloro-2-methoxybenzoic acid

Cat. No. B1311650
CAS RN: 24201-13-6
M. Wt: 243.64 g/mol
InChI Key: GOXCIWMHHSVOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido-5-chloro-2-methoxybenzoic acid is a chemical compound with the molecular formula C10H10ClNO4 . It is a solid substance and is used in the synthesis of various complexes .


Synthesis Analysis

The synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic acid involves several steps. One method involves using 4-acetylamino-5-chloro-2-methoxybenzoic acid methyl ester as the raw material . The ester is stirred with aqueous sodium hydroxide until a complete solution is achieved . After filtration, concentrated hydrochloric acid is added, causing the product to precipitate out as a white solid . The solid is then filtered off, washed, and dried .


Molecular Structure Analysis

The molecular structure of 4-Acetamido-5-chloro-2-methoxybenzoic acid can be represented by the InChI code: 1S/C10H10ClNO4/c1-5(13)12-8-4-9(16-2)6(10(14)15)3-7(8)11/h3-4H,1-2H3,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

4-Acetamido-5-chloro-2-methoxybenzoic acid is a solid substance . It has a molecular weight of 243.65 . The compound should be stored in a refrigerator .

Scientific Research Applications

Solubility and Partition Coefficients

Research by Hart et al. (2015) focused on determining the solubilities of various benzoic acid derivatives, including 2-methoxybenzoic acid, in 2-methoxyethanol. This study is significant for understanding the solubility behavior and partition coefficients of similar compounds like 4-Acetamido-5-chloro-2-methoxybenzoic acid in different solvents, which is crucial for various applications in pharmaceuticals and chemical synthesis (Hart et al., 2015).

Synthesis of Pharmaceutical Compounds

The synthesis of amisulpride, an antipsychotic drug, from methyl 4-acetamido-2-methoxybenzoate, as detailed by Chen Yuhong and Chen-Yan Wei (2011), showcases the role of 4-Acetamido-5-chloro-2-methoxybenzoic acid and its derivatives in the pharmaceutical industry. This process involves multiple steps including sulfonation, hydrolysis, and chlorination, highlighting the compound's significance in complex drug synthesis pathways (Chen Yuhong & Chen-Yan Wei, 2011).

Synthesis of Polybenzimidazoles

Research by Begunov and Valyaeva (2015) on the synthesis of new AB-type monomers for polybenzimidazoles involves derivatives of benzoic acid, such as 4-acetamido-2-methoxybenzoic acid. This research underscores the utility of these compounds in creating advanced materials like polybenzimidazoles, which have a variety of industrial and technological applications (Begunov & Valyaeva, 2015).

Antibacterial Activity

A study by Kumar et al. (2013) synthesizing new 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxy benzohydrazide moiety, a derivative of 4-Acetamido-5-chloro-2-methoxybenzoic acid, demonstrates the potential antibacterial properties of these compounds. This research is indicative of the compound's applications in developing new antimicrobial agents (Kumar et al., 2013).

Safety And Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .

properties

IUPAC Name

4-acetamido-5-chloro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-9(16-2)6(10(14)15)3-7(8)11/h3-4H,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXCIWMHHSVOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450973
Record name 4-Acetamido-5-chloro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-5-chloro-2-methoxybenzoic acid

CAS RN

24201-13-6
Record name 4-Acetamido-5-chloro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 4-acetamido-5-chloro-2-methoxybenzoate is stirred with aqueous sodium hydroxide until complete solution is achieved. After filtration, concentrated hydrochloric acid is added, whereupon, the product precipitates out as a white solid which is filtered off, washed and dried. 4-Acetamido-5-chloro-2-methoxybenzoic acid is crystallised from isopropanol, filtered off, washed and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Acetylamino-5-chloro-2-methoxy-benzoic acid methyl ester (2.09 g, 8.11 mmol) was dissolved in MeOH (110 ml) and LiOH solution (25.48 mmol in 30 ml, 1:1 MeOH:H2O) added and the solution stirred at room temperature for 6 hours. The solvent was concentrated in vacuo, EtOAc added and the organic phase was washed with 0.5N HCl then extracted with saturated NaHCO3 (2×). The aqueous phase was acidified with 12N HCl to pH 1 and the resulting precipitate extracted into CH2Cl2. The combined extracts were dried over anhydrous Na2SO4, filtered and evaporated to give the title compound as a white solid (0.933 g, 50% yield). 1H-NMR (500 MHz, CDCl3). δ 2.31 (s, 3H), 4.10 (s, 3H), 7.78-7.92 (br s, 1H), 8.17 (s, 1H), 8.45 (s, 1H). Analytical HPLC 5.62 min.
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetamido-5-chloro-2-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Acetamido-5-chloro-2-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Acetamido-5-chloro-2-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Acetamido-5-chloro-2-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Acetamido-5-chloro-2-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Acetamido-5-chloro-2-methoxybenzoic acid

Citations

For This Compound
6
Citations
M MURAKAMI, N INUKAI, A KODA… - Chemical and …, 1971 - jstage.jst.go.jp
… Representative methods among them are as follows2,41 4-acetamido-5-chloro-2-methoxybenzoic acid (IIa) or it's alkyl ester (IIb) was first synthesized using 3-amino-4-chlorophenol91 …
Number of citations: 20 www.jstage.jst.go.jp
RD Jones, CD Blanton, JM Bowen - Veterinary Research Communications, 1993 - Springer
… to the putative major and minor metabolites, the N4-acetyl metoclopramide (Figure 1D), metoclopramide-N4-sulphonate (Figure 1E), and 4-acetamido-5-chloro-2-methoxybenzoic acid (…
Number of citations: 9 link.springer.com
A Elhamili, K El-aroud, M Anwair, M Siaan… - European Journal of …, 2016 - researchgate.net
… ethyl]hydroxbenzamide) and other reported metabolites: N4acetyl metoclopramide, metoclopramide-N4-sulphonate and 4-acetamido-5-chloro-2-methoxybenzoic acid. It is available in …
Number of citations: 0 www.researchgate.net
DP Becker, DL Flynn, AE Moormann… - Journal of medicinal …, 2006 - ACS Publications
… To a solution of 4-acetamido-5-chloro-2-methoxybenzoic acid (3.70 g, 15.2 mmol) in DMF (15 mL, freshly distilled under high vacuum) was added 1,1‘-carbonyldiimidazole (2.46 g, 15.2 …
Number of citations: 49 pubs.acs.org
DP Becker, R Nosal, DL Zabrowski, DL Flynn - Tetrahedron, 1997 - Elsevier
The amino azanoradamantane hexahydro-2,5b-methano-IH-3aS,3aa,6aa-cyclopenta-[clpyrrole-4a-amine 1 and the corresponding enantiomer ent-1 have been prepared along with …
Number of citations: 20 www.sciencedirect.com
DP Becker, R Nosal, CI Villamil, G Gullikson… - Bioorganic & Medicinal …, 1997 - Elsevier
… 4-Acetamido-5-chloro-2-methoxybenzoic acid 6 was treated with 1,1'-carbonyldiimidazole (CDI) followed by the appropriate amino(alkyl)azanoradamantane (R 2 amine) followed by …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.